Cyclocurcumin
Overview
Description
Cyclocurcumin is a minor curcuminoid found in turmeric rhizomes. Unlike curcumin, this compound exhibits unique chemical and biological properties,this compound has been shown to possess antioxidant, enzyme inhibitory, and antiviral properties. Molecular docking analysis suggests that this compound can interact with various biological targets, making it a promising candidate for treating degenerative and cardiovascular diseases[“].
Synthetic Analysis
Reaction Equation
The synthesis of cyclocurcumin can be represented by the following reaction equation:
Curcumin Acidic Conditions this compound
In this transformation, curcumin undergoes cyclization under acidic conditions to form this compound.
Reaction Conditions
The synthesis of this compound typically requires the following conditions:
Temperature: The reaction is generally conducted at elevated temperatures, often around 60-80 °C.
Solvent: Common solvents include ethanol or methanol, which facilitate the reaction and help dissolve the reactants.
Acid Catalyst: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid are used to promote the cyclization reaction.
Reaction Steps
The synthesis process of this compound involves several key steps:
Preparation of Curcumin: Curcumin is extracted from turmeric (Curcuma longa) or synthesized through aldol condensation of acetylacetone with vanillin.
Cyclization Reaction: Curcumin is dissolved in an appropriate solvent and heated in the presence of an acid catalyst. The acidic environment facilitates the intramolecular cyclization of curcumin to form this compound.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to isolate pure this compound from unreacted curcumin and byproducts.
Reaction Mechanism
The mechanism of this compound synthesis can be described as follows:
Protonation: The acid catalyst protonates the carbonyl oxygen of the curcumin molecule, increasing electrophilicity at the carbonyl carbon.
Nucleophilic Attack: A nucleophilic attack occurs where the hydroxyl group on one end of curcumin attacks the electrophilic carbonyl carbon on the other end, leading to the formation of a cyclic intermediate.
Dehydration: The cyclic intermediate undergoes dehydration (loss of water) to form this compound, completing the cyclization process.
Molecular Structure
Atomic Arrangement
Cyclocurcumin has the molecular formula C21H20O6 and consists of a complex arrangement of atoms. The structure features:
Phenolic Rings: Two aromatic rings (4-hydroxy-3-methoxyphenyl) are connected through an ethylene bridge.
Dihydropyranone Unit: The molecule contains a six-membered dihydropyranone ring, which is formed through intramolecular cyclization.
Hydroxyl Groups: Two hydroxyl (-OH) groups are present on the aromatic rings, contributing to its biological activity[“].
Bonding Type
This compound exhibits several types of chemical bonds:
Covalent Bonds: Strong covalent bonds connect carbon atoms within the aromatic rings and the dihydropyranone unit.
Hydrogen Bonds: Hydrogen bonding occurs between hydroxyl groups and other polar functional groups within the molecule, influencing solubility and biological interactions.
Double Bonds: The presence of double bonds in the ethylene bridge and within the dihydropyranone contributes to the molecule's reactivity and stability[“].
Geometry
The geometry of this compound can be described as follows:
Planar Structure: The aromatic rings are planar due to sp² hybridization, allowing for π-π stacking interactions with biological targets.
Cyclic Structure: The dihydropyranone ring introduces a degree of rigidity to the molecule, affecting its conformation and interactions with enzymes.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by its functional groups:
Aromatic Character: The delocalized π-electrons in the aromatic rings contribute to electron density around these regions, enhancing their reactivity with electrophiles.
Polar Functional Groups: The hydroxyl groups increase electron density around their respective regions, facilitating hydrogen bonding interactions with biomolecules.
Stereochemistry
This compound possesses stereoisomerism due to its chiral centers:
Stereoisomers: The compound can exist in multiple stereoisomeric forms based on the orientation of substituents around the chiral centers. However, specific stereochemical configurations have not been extensively characterized in literature[“].
Resonance Structure
This compound exhibits resonance structures primarily due to its conjugated double bonds:
Resonance Forms: The electron-rich aromatic rings can participate in resonance, where electrons are delocalized across adjacent double bonds. This delocalization contributes to the stability and reactivity of this compound[“].
Mechanism of Action
Target of Action
Cyclocurcumin primarily acts on several biological targets:
Cytokine Production: this compound inhibits the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and autoimmune diseases.
Enzymatic Activity: It interacts with various enzymes, including tryptase and p38 mitogen-activated protein kinase (MAPK), which are involved in inflammatory processes and cellular signaling pathways.
Reactive Oxygen Species: this compound targets reactive oxygen species (ROS) by modulating oxidative stress levels in cells, thereby influencing cellular metabolism and viability.
Mode of Action
This compound interacts with its targets through several mechanisms:
Inhibition of Cytokine Release: It has been shown to inhibit the release of TNF-α from lipopolysaccharide-stimulated macrophages, reducing inflammation and modulating immune responses[“].
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging reactive oxygen species. Studies indicate that it effectively reduces ROS levels in neuronal cells exposed to neurotoxins, thereby protecting against oxidative damage[“][“].
Enzyme Inhibition: The compound inhibits tryptase activity, which is implicated in various inflammatory conditions. This inhibition occurs through binding to the enzyme's active sites, thereby preventing its action[“].
Result of Action
The biological effects resulting from this compound's action include:
Reduced Inflammation: By inhibiting TNF-α production and other inflammatory mediators, this compound contributes to decreased inflammation in various models, including rheumatoid arthritis and neurodegenerative diseases[“][“].
Neuroprotection: this compound's ability to reduce oxidative stress leads to enhanced neuronal survival and function, particularly in models of neurotoxicity where it has been shown to restore cell viability significantly[“].
Melanogenesis Stimulation: Interestingly, this compound also stimulates melanin production in melanocytes, indicating its diverse biological roles beyond anti-inflammatory effects[“].
Action Environment
The effectiveness of this compound's action can be influenced by various environmental factors:
pH Levels: The compound's solubility and stability may vary with pH, affecting its bioavailability and interaction with biological targets. Optimal activity is often observed under physiological pH conditions.
Presence of Other Compounds: The interaction with other bioactive compounds or drugs can modulate its efficacy. For instance, this compound may act synergistically with curcumin to enhance overall therapeutic effects[“].
Cellular Microenvironment: The presence of reactive oxygen species or inflammatory cytokines can influence how effectively this compound exerts its protective effects on cells.
Product Comparison
How does cyclocurcumin differ from curcumin in terms of biological activity?
This compound and curcumin, both derived from turmeric (Curcuma longa), differ in several ways regarding their biological activities:
Chemical Structure: this compound has a slightly different molecular structure than curcumin, which affects its reactivity and how it interacts with biological systems.
Bioavailability: this compound typically shows better solubility and bioavailability compared to curcumin. This can enhance its efficacy in biological systems.
Antioxidant Activity: Both compounds exhibit antioxidant properties, but studies suggest that this compound may have a stronger antioxidant effect due to its ability to scavenge free radicals more effectively.
Anti-inflammatory Properties: Curcumin is well-known for its anti-inflammatory effects, primarily through the inhibition of pro-inflammatory pathways. This compound also exhibits anti-inflammatory activity, but it may work through different mechanisms or with varying potency.
Antimicrobial and Antiviral Effects: this compound has demonstrated antimicrobial and antiviral activities in various studies, which may surpass those of curcumin, although the specific mechanisms and the extent of these effects can vary.
Cellular Mechanisms: this compound may engage different signaling pathways or cellular targets compared to curcumin, contributing to diverse biological effects. For instance, it has been implicated in modulating specific transcription factors and signaling cascades differently.
Research Focus: While curcumin has been extensively studied for its health benefits in numerous clinical and preclinical trials, this compound remains an emerging area of research. Studies on this compound are still ongoing to fully elucidate its biological activities and potential health effects.
Related Small Molecules
SR-3737,Dehydrocorydaline,2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride,N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide,Lercanidipine,Bicyclol,Pexmetinib,SB 242235,Sugiol,Esculin hydrate,MW-150,Chromium picolinate,VX-702,Citropten
Scientific Research Applications
Enhanced Drug Delivery Systems
Cyclocurcumin's potentially improved stability and bioavailability compared to curcumin make it an attractive candidate for developing enhanced drug delivery systems. Researchers could explore its incorporation into nanoparticles, liposomes, or other delivery vehicles to improve its targeted delivery and therapeutic efficacy[“].
Investigating Structure-Activity Relationships
Comparing the biological activity of this compound with curcumin provides a valuable opportunity to investigate structure-activity relationships. This research can help understand the impact of cyclization on curcumin's interactions with biological targets and its overall pharmacological properties. Such studies could guide the design of more potent and specific curcuminoids[“].
Antioxidant and Anti-Inflammatory Studies
Given curcumin's known antioxidant and anti-inflammatory properties, research could explore whether this compound retains or even enhances these activities. Comparative studies in cellular and animal models of inflammation and oxidative stress are needed to assess its therapeutic potential in these areas.
Cancer Research
Curcumin has shown promise in preclinical cancer research. Investigating the anti-cancer potential of this compound, including its effects on cell proliferation, apoptosis, and metastasis, could be a valuable research direction. Comparing its efficacy and mechanism of action with curcumin is crucial[“].
Neuroprotective Agent Research
Curcumin's potential neuroprotective effects have garnered attention. Research exploring whether this compound exhibits similar or superior neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is warranted[“].
Metabolic Disease Research
Given curcumin's potential role in modulating metabolic pathways, investigating this compound's effects on metabolic diseases like diabetes and obesity could be a fruitful research area. Studies focusing on its impact on glucose metabolism, lipid profiles, and insulin sensitivity are needed.
Development of Novel Therapeutics
Based on its biological activity, this compound could serve as a scaffold for developing novel therapeutics. Chemical modifications of the this compound structure could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic applications.
Biomarker Development
The unique structural features and potentially improved stability of this compound might make it suitable for development as a biomarker. Research could explore its use as a tracer molecule for imaging studies or as a marker for specific biological processes[“].
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLBLUIBVMGMIY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317744 | |
Record name | Cyclocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153127-42-5 | |
Record name | Cyclocurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153127-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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